- Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: The discovery of AZD8055 and AZD2014Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1212-1216,
Cas no 938443-20-0 (2,4,7-Trichloropyrido[2,3-d]pyrimidine)
![2,4,7-Trichloropyrido[2,3-d]pyrimidine structure](https://de.kuujia.com/scimg/cas/938443-20-0x500.png)
938443-20-0 structure
Produktname:2,4,7-Trichloropyrido[2,3-d]pyrimidine
CAS-Nr.:938443-20-0
MF:C7H2Cl3N3
MW:234.469877719879
MDL:MFCD11109463
CID:796680
PubChem ID:37819133
2,4,7-Trichloropyrido[2,3-d]pyrimidine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,4,7-Trichloropyrido[2,3-d]pyrimidine
- Pyrido[2,3-d]pyrimidine,2,4,7-trichloro-
- 2,4,7-trichloro-pyrido[2,3-d]pyrimidine
- zlchem 38
- PubChem20630
- C7H2Cl3N3
- QC-8
- ZLB0025
- DNFDLCRLLQVUQK-UHFFFAOYSA-N
- RW3233
- 6004AC
- PB20564
- FCH1402532
- SY011612
- AM807611
- ST2403652
- AX8158866
- AB0080808
- 2,4,7-Trichloropyrido[2,3-d]pyrimidine (ACI)
- MFCD11109463
- J-507091
- EN300-3253335
- Z1269166412
- SCHEMBL1216985
- A844720
- DTXSID00653353
- CS-B0238
- 2,4,7-Trichloropyrido[2,3-d]pyrimidine, AldrichCPR
- AS-41727
- 2,4,7-tris(chloranyl)pyrido[2,3-d]pyrimidine
- PYRIDO[2,3-D]PYRIMIDINE, 2,4,7-TRICHLORO-
- AKOS015850445
- AC-24556
- DB-079720
- 938443-20-0
-
- MDL: MFCD11109463
- Inchi: 1S/C7H2Cl3N3/c8-4-2-1-3-5(9)12-7(10)13-6(3)11-4/h1-2H
- InChI-Schlüssel: DNFDLCRLLQVUQK-UHFFFAOYSA-N
- Lächelt: ClC1N=C2C(C=CC(=N2)Cl)=C(Cl)N=1
Berechnete Eigenschaften
- Genaue Masse: 232.93100
- Monoisotopenmasse: 232.931
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 0
- Komplexität: 192
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topologische Polaroberfläche: 38.7
Experimentelle Eigenschaften
- Dichte: 1.685
- Schmelzpunkt: Not available
- Siedepunkt: 316.4±42.0℃ at 760 mmHg
- Flammpunkt: Not available
- Brechungsindex: 1.688
- PSA: 38.67000
- LogP: 2.98500
- Dampfdruck: Not available
2,4,7-Trichloropyrido[2,3-d]pyrimidine Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303+H313+H333
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Transportnummer gefährlicher Stoffe:UN 2811 6.1 / PGIII
- Code der Gefahrenkategorie: 25-41
- Sicherheitshinweise: 26-39-45
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,4,7-Trichloropyrido[2,3-d]pyrimidine Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
2,4,7-Trichloropyrido[2,3-d]pyrimidine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D494931-1G |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 97% | 1g |
$140 | 2024-05-23 | |
eNovation Chemicals LLC | K04776-1g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | >95% | 1g |
$280 | 2024-05-23 | |
eNovation Chemicals LLC | K04776-25g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | >95% | 25g |
$4000 | 2024-05-23 | |
eNovation Chemicals LLC | K13258-5g |
2,4,7-Trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 97% | 5g |
$1800 | 2023-05-08 | |
eNovation Chemicals LLC | D494931-500MG |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 97% | 500mg |
$100 | 2024-05-23 | |
Enamine | EN300-3253335-1.0g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95.0% | 1.0g |
$114.0 | 2025-03-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ML660-1g |
2,4,7-Trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95+% | 1g |
2536.0CNY | 2021-08-04 | |
Enamine | EN300-3253335-0.05g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95.0% | 0.05g |
$26.0 | 2025-03-18 | |
Enamine | EN300-3253335-0.1g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95.0% | 0.1g |
$40.0 | 2025-03-18 | |
Enamine | EN300-3253335-0.5g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95.0% | 0.5g |
$89.0 | 2025-03-18 |
2,4,7-Trichloropyrido[2,3-d]pyrimidine Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride Solvents: Toluene ; 100 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux
1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux
Referenz
- Preparation of heterocycles as mTOR inhibitors, China, , ,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt → 70 °C; 30 min, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
Referenz
- Preparation of 1H-pyrido[2,3-d]pyrimidine derivatives for combination therapy of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 0.5 h, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; rt; 2 h, 100 °C
1.2 Reagents: Phosphorus oxychloride ; rt; 2 h, 100 °C
Referenz
- Preparation of pyridopyrimidine compounds acting as mTORC 1/2 double-kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 5
Reaktionsbedingungen
Referenz
- Preparation of pyridine and morpholine derivatives as combination products for treatment of cancer., United States, , ,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, 100 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, 100 °C
Referenz
- Preparation of (piperazinyl)pyridopyrimidines as KRAS G12C mutant protein inhibitor and used for treatment of cancer, China, , ,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 25 °C; 0.5 h, 70 °C; 70 °C → 25 °C
1.2 Reagents: Phosphorus oxychloride ; 25 °C; 3 h, 100 °C
1.2 Reagents: Phosphorus oxychloride ; 25 °C; 3 h, 100 °C
Referenz
- Synthesis of quinazoline heterocyclic mTOR inhibitors treating cancer and infectious diseases, World Intellectual Property Organization, , ,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 0.5 h, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus trichloride ; rt; 2 h, 10 °C
1.2 Reagents: Phosphorus trichloride ; rt; 2 h, 10 °C
Referenz
- Salt and crystal form of mtorc1/2 dual kinase activity inhibitor and preparation method, World Intellectual Property Organization, , ,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux
1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux
Referenz
- Preparation of heteroaryl-fused-pyrimidine derivatives as mTOR and PI3K inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt; 30 min, rt → 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
Referenz
- 2-Methylmorpholine-substituted pyrido-, pyrazo- and pyrimidopyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt; 30 min, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; 3 h, 100 °C; cooled
1.2 Reagents: Phosphorus oxychloride ; 3 h, 100 °C; cooled
Referenz
- Preparation of imidazolylheteroaryldiamine derivatives for use as JAK kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ; 70 °C → rt; 2 h, rt → 100 °C
1.2 Reagents: Phosphorus oxychloride ; 70 °C → rt; 2 h, rt → 100 °C
Referenz
- Use of pyridopyrimidine compounds in preparation of drug for treating nasopharyngeal carcinoma, World Intellectual Property Organization, , ,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
Referenz
- Pyrido-, pyrazo- and pyrimido-pyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C; cooled
1.2 Reagents: Phosphorus oxychloride ; 4 h, 110 °C
1.2 Reagents: Phosphorus oxychloride ; 4 h, 110 °C
Referenz
- Pyridinopyrimidines as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, China, , ,
2,4,7-Trichloropyrido[2,3-d]pyrimidine Raw materials
2,4,7-Trichloropyrido[2,3-d]pyrimidine Preparation Products
2,4,7-Trichloropyrido[2,3-d]pyrimidine Verwandte Literatur
-
Hong Miao,Yingyi Wang,Xiaoming Yang Nanoscale, 2018,10, 8139-8145
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:938443-20-0)2,4,7-Trichloropyrido[2,3-d]pyrimidine

Reinheit:99%
Menge:5g
Preis ($):512.0